molecular formula C8H5Br2ClO B078963 2,2-Dibromo-1-(4-chlorophenyl)ethanone CAS No. 13651-12-2

2,2-Dibromo-1-(4-chlorophenyl)ethanone

Cat. No. B078963
CAS RN: 13651-12-2
M. Wt: 312.38 g/mol
InChI Key: UBWBLFIQIJHEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,2-Dibromo-1-(4-chlorophenyl)ethanone often involves complex chemical procedures. For example, 1,1′-[4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]diethanone was synthesized using specific reagents and conditions, highlighting the intricate nature of such synthetic processes (Sundar et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-Dibromo-1-(4-chlorophenyl)ethanone has been studied using various techniques. For instance, the molecular structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed using IR and single crystal X-ray diffraction studies, providing insights into the geometric and electronic structures of such compounds (Najiya et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2,2-Dibromo-1-(4-chlorophenyl)ethanone-related compounds are diverse. For instance, the reaction of 1-Acyl- and Aroyl-2-hydroxy-3,3-dimethylindolines with Arylamines catalyzed by BF3·Etherate leading to the formation of Dihydroindolo[1,2-c]quinazoline is an example of the complexity and variety of reactions these compounds can undergo (Harano et al., 2007).

Physical Properties Analysis

The physical properties of such compounds are often characterized through various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-[6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl]ethanone provided valuable information on its vibrational properties, which are crucial for understanding its physical characteristics (Song et al., 2008).

Chemical Properties Analysis

Chemical properties of 2,2-Dibromo-1-(4-chlorophenyl)ethanone and related compounds can be quite complex. The study of molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one by HF and density functional methods is an example of the detailed chemical property analysis these compounds undergo (Mary et al., 2015).

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “2,2-Dibromo-1-(4-chlorophenyl)ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols . Alpha-Bromoketones are important intermediates in organic synthesis and pharmaceutical chemistry .
  • Methods of Application or Experimental Procedures: The compound is used in a one-pot strategy to synthesize alpha-Bromoketones. The process involves the use of Ammonium Bromide and Oxone . Unfortunately, the exact technical details or parameters are not provided in the source.

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “2,2-Dibromo-1-(4-chlorophenyl)ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols . Alpha-Bromoketones are important intermediates in organic synthesis and pharmaceutical chemistry .
  • Methods of Application or Experimental Procedures: The compound is used in a one-pot strategy to synthesize alpha-Bromoketones. The process involves the use of Ammonium Bromide and Oxone . Unfortunately, the exact technical details or parameters are not provided in the source.

Application in Green Chemistry

  • Specific Scientific Field: Green Chemistry
  • Summary of the Application: “2,2-Dibromo-1-(4-chlorophenyl)ethanone” can be synthesized from oximes using an environmentally friendly H2O2-HBr system . This method provides a basis for the synthesis of dibromo ketones, which are important intermediates in organic synthesis .
  • Methods of Application or Experimental Procedures: The compound is synthesized by reacting oximes with a H2O2-HBr system . This reaction leads to the formation of ketones and bromo ketones, which can then be used to synthesize dibromo ketones . The exact technical details or parameters are not provided in the source.
  • Results or Outcomes: The synthesis method was successful and resulted in the production of dibromo ketones in yields varying from 40% to 94% . This method is environmentally friendly, sustainable, and easy to perform .

properties

IUPAC Name

2,2-dibromo-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWBLFIQIJHEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406138
Record name 2,2-dibromo-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-(4-chlorophenyl)ethanone

CAS RN

13651-12-2
Record name 2,2-dibromo-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromo-1-(4-chlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2-Dibromo-1-(4-chlorophenyl)ethanone
Reactant of Route 3
2,2-Dibromo-1-(4-chlorophenyl)ethanone
Reactant of Route 4
2,2-Dibromo-1-(4-chlorophenyl)ethanone
Reactant of Route 5
2,2-Dibromo-1-(4-chlorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2,2-Dibromo-1-(4-chlorophenyl)ethanone

Citations

For This Compound
6
Citations
AO Terent'ev, SV Khodykin, IB Krylov, YN Ogibin… - …, 2006 - thieme-connect.com
Arylethanones and related compounds are brominated in dioxane with the H 2 O 2-HBr aq system, resulting in the replacement of two hydrogen atoms in the methyl group with bromine. …
Number of citations: 42 www.thieme-connect.com
A Terent'ev, I Krylov, V Vil', Z Pastukhova, S Fastov… - Open …, 2012 - degruyter.com
It was found that oximes undergo deoximation in the presence of the H2O2aq-HBraq system to form ketones and bromo ketones. This reaction provided the basis for the synthesis of …
Number of citations: 17 www.degruyter.com
Y Li, X Chen, D Huang, Z Xie, Y Liu - Frontiers in Chemistry, 2022 - frontiersin.org
Practical approaches for chemoselective mono-, di-, and tetra-bromination of terminal alkynes to generate 1-bromoalkynes, 1,2-dibromoalkenes, α,α-dibromoketones and 1,1,2,2-…
Number of citations: 4 www.frontiersin.org
SS Elmorsy, DS Badawy, TK Khatab - Phosphorus, Sulfur, and …, 2006 - Taylor & Francis
The synthesis of gem dibromide carbonyl compounds via a cheep and readily available combined reagent from tetrachlorosilane and N-bromosuccinimide (TCS-NBS). …
Number of citations: 19 www.tandfonline.com
L Finck, J Brals, B Pavuluri, F Gallou… - The Journal of Organic …, 2018 - ACS Publications
Using micelles of FI-750-M, visible light, photocatalysts, and inexpensive halogenating reagents, such as N-bromosuccinimide and N-chlorosuccinimde, selective oxyhalogenations of …
Number of citations: 59 pubs.acs.org
N Tada, K Ban, T Nobuta, S Hirashima, T Miura, A Itoh - Synlett, 2011 - thieme-connect.com
We report that ethylbenzenes can be directly oxidized to the corresponding α-keto esters with molecular oxygen in the presence of 48% aqueous HBr under visible light irradiation. This …
Number of citations: 9 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.